4-chloro-N-(3,4-dimethoxybenzyl)aniline
Description
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
UUDIOVAKFLQNMI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Cl)OC |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-(3,4-dimethoxybenzyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
Case Study: Synthesis of Anticancer Agents
- The compound has been explored as a precursor for synthesizing derivatives that exhibit anticancer properties. For instance, modifications to the aniline structure can lead to compounds that inhibit specific kinases involved in cancer progression, similar to the role of 4-chloro-3-(trifluoromethyl)phenylisocyanate in the synthesis of sorafenib, an FDA-approved drug for renal cell carcinoma treatment .
Organic Synthesis
In organic synthesis, this compound is utilized for creating complex molecules through various reactions such as:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups, enhancing its utility in synthesizing diverse chemical entities.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.
Research Applications
The compound's unique structure facilitates its use in research settings, particularly in developing new methodologies for synthesizing related compounds.
Table 1: Summary of Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for anticancer drug synthesis |
| Organic Synthesis | Nucleophilic substitution and coupling reactions |
| Material Science | Development of new materials through functionalization |
| Analytical Chemistry | Used as a standard or reference compound in analytical studies |
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest that while it exhibits biological activity, careful evaluation is necessary to assess its safety for therapeutic use.
Case Study: Toxicity Profile Assessment
Comparison with Similar Compounds
4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline
4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA)
- Structure : Lacks the 3-methoxy group present in the title compound.
- Quantum Chemical Parameters :
- Higher Fukui electrophilicity index at the chloro-substituted benzene ring compared to 2-CNMBA and 3-CNMBA isomers, correlating with superior corrosion inhibition efficiency on zinc surfaces .
- Reduced local softness compared to the title compound due to fewer methoxy groups, affecting electron donation capabilities .
4-Chloro-N-(2,4-dichlorobenzylidene)aniline
- Structure : Substituted with two chloro groups on the benzylidene ring.
- Reported to form metal complexes for catalytic applications .
Derivatives with Modified Functional Groups
(Z)-4-Chloro-N-(3,4-dimethoxybenzylidene)aniline oxide (DPN4)
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine
- Structure : Incorporates a dithiazole ring instead of a benzylidene group.
- Properties : Enhanced thermal stability (mp 64–65°C) and electrochemical activity, suited for heterocyclic chemistry applications .
Comparative Physicochemical Data
Electronic and Reactivity Trends
- Electron-Donating Groups : Methoxy substituents in the title compound increase electron density on the benzylidene ring, enhancing its ability to act as a Lewis base. This contrasts with dichloro derivatives, where electron-withdrawing effects dominate .
- Corrosion Inhibition : The title compound’s inhibition efficiency is intermediate between 4-CNMBA (highest) and 2-CNMBA (lowest), as predicted by density functional theory (DFT) calculations .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) is preferred, with DCE yielding faster reaction rates.
-
Catalyst : Acetic acid (1–5 mol%) accelerates imine formation, particularly with ketones, though aldehydes often react without acid.
-
Temperature : Room temperature (20–25°C) suffices for aldehydes, while ketones may require elevated temperatures (40–60°C).
Example Procedure :
-
Combine 4-chloroaniline (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.1 equiv) in DCE.
-
Add STAB (1.2 equiv) and acetic acid (2 mol%).
-
Stir at 25°C for 12–24 hours.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Yield : 70–85%, depending on solvent and stoichiometry.
Nucleophilic Substitution with 3,4-Dimethoxybenzyl Halides
This method involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzyl chloride or bromide under basic conditions. The mechanism proceeds via an SN2 pathway, where the amine acts as a nucleophile.
Key Considerations
-
Base : Triethylamine or NaOH neutralizes HCl/HBr byproducts.
-
Solvent : Dichloromethane (DCM) or acetonitrile ensures solubility of both reactants.
-
Temperature : Reflux (40–80°C) improves reaction kinetics for sterically hindered substrates.
Example Procedure :
-
Dissolve 4-chloroaniline (1.0 equiv) and 3,4-dimethoxybenzyl chloride (1.05 equiv) in DCM.
-
Add triethylamine (1.5 equiv) and stir at 25°C for 6–12 hours.
-
Wash with water, dry over MgSO₄, and concentrate.
Yield : 65–80%, with purity >95% by HPLC.
Catalytic Hydrogenation of Nitro Precursors
Catalytic hydrogenation offers a high-yielding route starting from nitro intermediates. For example, 4-chloro-N-(3,4-dimethoxybenzyl)nitrobenzene is reduced to the target amine using hydrogen gas and a palladium or Raney nickel catalyst.
Process Optimization
-
Catalyst : 5% Pd/C (0.5–1.0 wt%) achieves complete reduction without over-hydrogenation.
-
Solvent : Xylene or ethanol at 80–110°C under 10–15 bar H₂ pressure.
-
Cocatalysts : Aqueous alkaline solutions (e.g., NaOH) enhance reaction rates by mitigating acid byproducts.
Example Procedure :
-
Suspend 4-chloro-N-(3,4-dimethoxybenzyl)nitrobenzene (1.0 equiv) in xylene.
-
Add 5% Pd/C (0.5 wt%) and aqueous NaOH (10% w/v).
-
Pressurize with H₂ (10 bar) at 85°C for 4–6 hours.
-
Filter the catalyst, concentrate, and recrystallize from water.
Yield : 85–92%, with minimal side products.
Two-Step Oxime Formation and Reduction
Adapted from benzhydrylamine syntheses, this method involves converting 3,4-dimethoxybenzaldehyde to its oxime, followed by reduction to the amine.
Step 1: Oxime Formation
3,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxime intermediate.
Conditions :
Step 2: Oxime Reduction
The oxime is reduced using NaBH₄ or catalytic hydrogenation to yield the primary amine, which subsequently reacts with 4-chloronitrobenzene.
Conditions :
Comparative Analysis of Preparation Methods
Q & A
Q. What is the standard synthetic route for preparing 4-chloro-N-(3,4-dimethoxybenzyl)aniline, and what experimental conditions are critical for high yield?
The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 4-chloroaniline and 3,4-dimethoxybenzaldehyde are refluxed in methanol for 30 minutes, followed by slow cooling to room temperature. Crystallization occurs over 48 hours, yielding light-yellow prisms . Key factors include:
- Solvent choice : Methanol promotes imine formation due to its polarity and boiling point (64.7°C).
- Reaction time : Prolonged reflux (>30 min) may degrade the product.
- Crystallization : Slow cooling ensures well-defined crystal growth.
Q. How are crystallization conditions optimized for X-ray diffraction studies of this compound?
Crystals suitable for X-ray diffraction are obtained by dissolving the crude product in methanol and allowing slow solvent evaporation at room temperature. Critical parameters include:
- Solvent purity : Impurities disrupt lattice formation.
- Temperature stability : Fluctuations >±1°C induce defects.
- Crystal size : Optimal dimensions are 0.35 × 0.22 × 0.20 mm, as larger crystals may trap solvent .
Q. What spectroscopic methods are routinely used to confirm the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C15–Cl = 1.737 Å) and dihedral angles (19.68°–45.54° between aromatic rings) .
- 1H NMR : Methoxy protons appear as singlets at δ 3.80–3.85 ppm, while the imine proton (N=CH) resonates near δ 8.50 ppm.
- IR spectroscopy : Stretching vibrations for C=N (≈1620 cm⁻¹) and aromatic C–H (≈3050 cm⁻¹) confirm the Schiff base structure .
Advanced Research Questions
Q. How do conformational differences in the asymmetric unit affect the compound’s reactivity and intermolecular interactions?
The asymmetric unit contains two molecules with distinct dihedral angles (19.68° vs. 45.54°) between the 4-chloroaniline and 3,4-dimethoxyphenyl moieties. These conformations influence:
- Hydrogen bonding : The tighter conformation (19.68°) forms stronger C–H⋯O bonds (2.52 Å vs. 2.67 Å in the 45.54° conformation).
- Packing efficiency : The 19.68° conformation enables denser stacking (calculated density = 1.322 Mg/m³) .
- Reactivity : Steric hindrance in the 45.54° conformation may reduce nucleophilic attack at the imine group.
Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?
Refinement involves:
- Displacement parameters : Anisotropic refinement for non-H atoms (e.g., Cl, O) using SHELXL97, with riding models for H-atoms (C–H = 0.93–0.96 Å) .
- Data-to-parameter ratio : A ratio of 14.4 ensures reliability (5007 reflections, 347 parameters).
- Residual electron density : Δρmax = 0.30 eÅ⁻³ near the Cl atom, addressed by constraining thermal parameters .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be analyzed and validated?
Validation steps include:
- Comparison with related structures : Bond lengths for C–N (1.262–1.414 Å) align with analogous Schiff bases like 4-chloro-N-(3,4,5-trimethoxybenzylidene)aniline .
- PLATON checks : Verify symmetry operations (e.g., space group P21/c) and detect missed symmetry elements .
- R-factor analysis : R1 = 0.040 and wR2 = 0.120 indicate high data quality .
Q. What role do weak non-covalent interactions play in stabilizing the crystal lattice?
The lattice is stabilized by:
- C–H⋯O hydrogen bonds : Between methoxy O atoms and aromatic H (e.g., C22–H22⋯O3, 2.52 Å).
- C–H⋯π interactions : Involving the 4-chloroaniline ring (centroid distance = 3.45 Å).
- Van der Waals forces : Contribute to the monoclinic packing (a = 12.4227 Å, β = 96.080°) .
Methodological Considerations
Q. How can computational modeling complement experimental data for conformational analysis?
- DFT calculations : Optimize gas-phase geometries and compare with SCXRD data to assess crystal field effects.
- Hirshfeld surface analysis : Quantify interaction types (e.g., O⋯H = 12.7% of surface contacts) .
- Molecular dynamics : Simulate solvent effects on conformation using packages like GROMACS.
Q. What strategies are recommended for resolving low-resolution X-ray data for similar Schiff bases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
